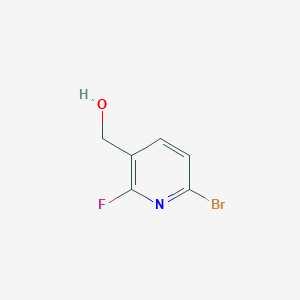

(6-Bromo-2-fluoropyridin-3-YL)methanol

Description

Significance of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines are cornerstone building blocks in contemporary chemical research, largely due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The incorporation of halogen atoms—such as fluorine, chlorine, and bromine—into the pyridine (B92270) ring profoundly influences the molecule's physicochemical properties. researchgate.netrsc.orgresearchgate.net This substitution can alter steric profiles, electron distribution, lipophilicity, and metabolic stability, making it a powerful tool for fine-tuning the characteristics of a target molecule. rsc.org

In medicinal chemistry, halogenation is a widely used strategy to enhance the efficacy and pharmacokinetic properties of drug candidates. rsc.org The pyridine nucleus itself is a common feature in numerous FDA-approved drugs, and its derivatives are explored for a vast range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. rsc.orgresearchgate.net The presence of a halogen can introduce specific interactions, such as halogen bonding, with biological targets like enzymes and receptors, potentially increasing binding affinity and selectivity.

Overview of Pyridylmethanol Scaffolds in Organic Synthesis

The pyridylmethanol scaffold, which features a hydroxymethyl group (-CH₂OH) attached to a pyridine ring, is a valuable intermediate in organic synthesis. nih.govontosight.ai The primary alcohol functionality serves as a versatile handle for a wide array of chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, or it can participate in esterification and etherification reactions. This functional group tolerance makes pyridylmethanols key precursors for constructing more complex molecular architectures. chemicalbook.com

These scaffolds are integral to the synthesis of ligands for catalysis, novel pharmaceutical agents, and various biologically active compounds. researchgate.netontosight.ai For instance, derivatives like (6-Bromopyridin-3-yl)methanol are utilized as intermediates in the development of pharmaceuticals and agrochemicals, highlighting the synthetic utility of this class of molecules. chemicalbook.com

Specific Research Focus on (6-Bromo-2-fluoropyridin-3-YL)methanol

A thorough review of available scientific literature and chemical databases indicates a significant lack of specific research focused exclusively on this compound. While numerous isomers and related derivatives, such as (6-Bromo-3-fluoropyridin-2-yl)methanol and (6-Bromo-pyridin-3-yl)methanol, are documented and commercially available, detailed synthetic protocols, characterization data, and applications for the this compound isomer are not readily found in published research. chemicalbook.comscbt.comsigmaaldrich.com

Chemical suppliers list related precursors like 6-Bromo-2-fluoro-3-pyridinecarboxamide, suggesting that synthetic routes to the target compound are theoretically possible, likely through the reduction of a corresponding carboxylic acid or aldehyde. sigmaaldrich.com However, without peer-reviewed studies, any discussion of its specific properties, reactivity, or applications would be speculative. The absence of a dedicated body of research on this particular isomer prevents the creation of a detailed data table or an in-depth analysis of its unique chemical profile at this time.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-2-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIREWOWBXROGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Bromo 2 Fluoropyridin 3 Yl Methanol

Reactivity of the Pyridine (B92270) Nucleus in (6-Bromo-2-fluoropyridin-3-YL)methanol

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the inductive effects of the bromo and fluoro substituents, making the ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

Halogen Atom Functionalization (Bromine and Fluorine)

The presence of two different halogen atoms, bromine at the C6-position and fluorine at the C2-position, offers opportunities for selective functionalization. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions, whereas the C-F bond, particularly at a position activated by the ring nitrogen, is more susceptible to nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the bromine atom at the 6-position is the primary site for these transformations due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. orgsyn.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. researchgate.net It is anticipated that this compound would react selectively at the C-Br position with various aryl or vinyl boronic acids under standard Suzuki-Miyaura conditions (e.g., Pd catalyst, phosphine (B1218219) ligand, and a base) to yield 6-aryl- or 6-vinyl-2-fluoropyridin-3-yl)methanol derivatives.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org this compound would likely undergo Heck coupling with alkenes such as acrylates or styrenes at the C6-position, catalyzed by a palladium complex in the presence of a base. mdpi.comrsc.orgresearchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl halide. wikipedia.org The Negishi coupling is known for its high functional group tolerance and reactivity, making it a suitable method for functionalizing this compound at the C-Br position without affecting the hydroxymethyl or fluoro groups. orgsyn.orgorgsyn.orgresearchgate.net

Sonogashira Coupling: This coupling introduces an alkyne moiety via reaction with a terminal alkyne, co-catalyzed by palladium and copper. Research on the closely related compound, 6-bromo-3-fluoro-2-pyridinecarbonitrile, has demonstrated the feasibility of this reaction. In a study, this nitrile analogue was successfully coupled with various terminal alkynes at room temperature using a Pd(PPh₃)₄/CuI catalyst system in a THF/Et₃N solvent mixture. This precedent strongly suggests that this compound would undergo a similar selective transformation at the C6-position.

Table 1: Exemplary Sonogashira Coupling of a this compound Analogue Based on reactions of 6-bromo-3-fluoro-2-pyridinecarbonitrile.

| Entry | Alkyne Partner | Catalyst System | Solvent | Product (Analogue) |

|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N | (6-(Phenylethynyl)-2-fluoropyridin-3-yl)carbonitrile |

| 2 | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | (6-((4-Ethylphenyl)ethynyl)-2-fluoropyridin-3-yl)carbonitrile |

| 3 | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | (6-((4-Methoxyphenyl)ethynyl)-2-fluoropyridin-3-yl)carbonitrile |

| 4 | Propargyl alcohol | Pd(PPh₃)₄, CuI | THF/Et₃N | (6-(3-Hydroxyprop-1-yn-1-yl)-2-fluoropyridin-3-yl)carbonitrile |

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl halide and an amine. wikipedia.org It is a highly versatile method for synthesizing aryl amines. nih.govresearchgate.net The selective amination of the C-Br bond in the presence of the C-F bond is expected, a selectivity pattern observed in other dihalopyridine systems. researchgate.netnih.gov Studies on 2-bromopyridines have shown successful amination with a variety of primary and secondary amines using palladium catalysts with specialized phosphine ligands (e.g., XPhos, BINAP) and a strong base like sodium tert-butoxide. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems like pyridine. youtube.comyoutube.com In this compound, the fluorine atom at the C2-position is particularly activated towards SNAr. This is because the C2-position is ortho to the electron-withdrawing ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

While bromine is generally a better leaving group than fluorine in many substitution reactions, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the C2-carbon more electrophilic and susceptible to attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429), illustrating the high reactivity of the C-F bond in this position. nih.gov Therefore, treatment of this compound with strong nucleophiles (e.g., alkoxides, thiolates, or amines) would likely lead to selective displacement of the fluoride (B91410) ion, yielding 2-substituted-(6-bromopyridin-3-yl)methanol derivatives.

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. wikipedia.org This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with hydride reagents. Due to the significant difference in C-X bond strength (C-Br < C-Cl < C-F), selective dehalogenation is often possible.

For this compound, the C-Br bond is considerably weaker and more reactive than the C-F bond. Consequently, catalytic hydrogenation under neutral conditions would be expected to selectively cleave the C-Br bond, affording (2-Fluoropyridin-3-yl)methanol. organic-chemistry.org More forcing conditions would be required to cleave the stronger C-F bond. This selectivity allows for the strategic removal of the bromo group after it has been used, for example, as a blocking group or a handle for cross-coupling. organic-chemistry.org

Electrophilic Aromatic Substitution and Directed Metalation Studies

Electrophilic Aromatic Substitution (EAS) reactions are generally disfavored on the pyridine ring. The protonated nitrogen under acidic conditions and the inherent electron-deficient nature of the ring deactivate it towards attack by electrophiles. When such reactions do occur, they typically require harsh conditions and substitution generally occurs at the C3 or C5 position. For this compound, the existing substituents further complicate the regiochemical outcome, and EAS is not a common synthetic strategy.

A more powerful and precise method for functionalizing the pyridine ring is Directed ortho Metalation (DoM). wikipedia.org This process involves deprotonation of an aromatic C-H bond by a strong base (typically an organolithium reagent), directed to a specific position by a coordinating functional group (Directing Metalation Group, DMG). clockss.orgharvard.edu

In this compound, the hydroxymethyl group can act as a DMG. Upon deprotonation of the alcohol with a strong base like n-butyllithium or LDA, the resulting alkoxide can direct a second equivalent of the base to deprotonate the adjacent C4-position. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new substituent specifically at the C4-position. This strategy provides a regiocontrolled route to tri-substituted pyridine derivatives that are difficult to access by other means.

Transformations of the Hydroxymethyl Functional Group in this compound

The primary alcohol (hydroxymethyl) group at the C3-position is a versatile handle for a variety of functional group interconversions. These transformations are generally standard organic reactions, with the caveat that reaction conditions must be chosen to be compatible with the sensitive dihalopyridine ring.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane would likely yield the corresponding aldehyde, (6-bromo-2-fluoropyridine-3-carbaldehyde). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of 6-bromo-2-fluoronicotinic acid.

Esterification: Standard Fischer esterification conditions (reacting with a carboxylic acid in the presence of a strong acid catalyst) can be used to form esters. masterorganicchemistry.comyoutube.com For example, reaction with acetic acid would yield (6-bromo-2-fluoropyridin-3-yl)methyl acetate. google.com Alternatively, acylation with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (like pyridine or triethylamine) provides a milder route to the corresponding ester. ukzn.ac.zacetjournal.it

Etherification: The alcohol can be converted into an ether, for instance, through the Williamson ether synthesis. organic-chemistry.org This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to produce the corresponding methyl ether, 6-bromo-2-fluoro-3-(methoxymethyl)pyridine. fischer-tropsch.org

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This would convert the starting material into 6-bromo-3-(bromomethyl)-2-fluoropyridine (B3046330) or 6-bromo-3-(chloromethyl)-2-fluoropyridine, which are themselves versatile intermediates for further nucleophilic substitution reactions.

Oxidation Reactions to Carbonyl or Carboxylic Acid Derivatives

The primary alcohol functionality of this compound is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation of primary alcohols to aldehydes. In the case of this compound, this reaction would yield 6-bromo-2-fluoronicotinaldehyde.

Stronger oxidizing agents, including potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will generally oxidize the primary alcohol to the carboxylic acid, affording 6-bromo-2-fluoronicotinic acid. chemistrysteps.com The benzylic-like position of the hydroxymethyl group can facilitate this oxidation. masterorganicchemistry.com

| Oxidizing Agent | Product | Oxidation State of Carbonyl Carbon |

| Pyridinium chlorochromate (PCC) | 6-Bromo-2-fluoronicotinaldehyde | +1 |

| Manganese dioxide (MnO₂) | 6-Bromo-2-fluoronicotinaldehyde | +1 |

| Potassium permanganate (KMnO₄) | 6-bromo-2-fluoronicotinic acid | +3 |

| Chromic acid (H₂CrO₄) | 6-bromo-2-fluoronicotinic acid | +3 |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions. Acid catalysis is often employed for esterification with carboxylic acids, while base is typically used to scavenge the HCl produced when using acyl chlorides. These reactions result in the formation of the corresponding esters.

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). The alkoxide, generated by deprotonation of the hydroxyl group, acts as a nucleophile, displacing the halide from the alkylating agent to form an ether.

Nucleophilic Substitution Reactions at the Benzylic Carbon

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to its poor leaving group nature (OH⁻). However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide can convert the alcohol to the corresponding chloromethyl or bromomethyl derivative. This activated intermediate is then susceptible to attack by a wide range of nucleophiles.

The benzylic-like position of the carbon bearing the hydroxyl group enhances its reactivity towards both Sₙ1 and Sₙ2 substitution pathways. ucalgary.ca The stability of a potential benzylic carbocation intermediate would favor an Sₙ1 mechanism, while the unhindered nature of the primary center allows for an Sₙ2 attack. chemistrysteps.com

Ligand Chemistry and Coordination Complexes of this compound

The pyridine nitrogen and the hydroxyl oxygen of this compound provide two potential coordination sites, allowing it to act as a ligand in the formation of metal complexes.

Chelation Behavior of Pyridylmethanol Ligands

Pyridylmethanol derivatives are known to act as bidentate ligands, coordinating to a metal center through the pyridine nitrogen and the oxygen of the hydroxyl group to form a stable five-membered chelate ring. nih.gov The formation of this chelate ring is entropically favored and results in enhanced stability of the resulting metal complex compared to coordination with monodentate ligands.

The electronic properties of the pyridine ring significantly influence its coordination ability. The presence of the electron-withdrawing fluorine and bromine atoms in this compound is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and potentially weakening its coordination to a metal center compared to unsubstituted pyridylmethanol. However, it can still form stable complexes with a variety of metal ions.

Formation and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex will depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

The characterization of these metal complexes typically involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to the metal center is often indicated by a shift in the C=N stretching vibration frequency. The O-H stretching frequency of the hydroxyl group may also shift or disappear upon coordination or deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the pyridine and methylene (B1212753) protons upon coordination can provide information about the binding mode of the ligand.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex.

The geometry of the resulting complexes can vary, with common geometries for transition metal complexes including octahedral, square planar, and tetrahedral. jscimedcentral.com

| Technique | Information Provided |

| IR Spectroscopy | Shifts in vibrational frequencies indicating ligand coordination. |

| NMR Spectroscopy | Changes in chemical shifts confirming metal-ligand interaction in solution. |

| X-ray Crystallography | Precise 3D structure of the complex in the solid state. |

| Elemental Analysis | Confirmation of the elemental composition and stoichiometry of the complex. |

Computational Chemistry and Spectroscopic Investigations of 6 Bromo 2 Fluoropyridin 3 Yl Methanol

Quantum Mechanical Studies on (6-Bromo-2-fluoropyridin-3-YL)methanol

Quantum mechanical calculations are indispensable tools for predicting the properties of molecules at the atomic level. These methods would provide fundamental insights into the behavior of this compound.

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. A DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the geometry of this compound. This calculation would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for the hydroxymethyl group (-CH₂OH), which can rotate relative to the pyridine (B92270) ring. By performing a potential energy surface scan, the rotational barrier of this group could be determined, identifying the lowest energy (most stable) conformer.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) This table is a hypothetical representation of data that would be generated from DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | 1.895 |

| C-F Bond Length (Å) | 1.350 |

| C-C (ring) Bond Lengths (Å) | 1.385 - 1.402 |

| C-N (ring) Bond Lengths (Å) | 1.334 - 1.345 |

| C-O Bond Length (Å) | 1.428 |

| O-H Bond Length (Å) | 0.965 |

| C-N-C Bond Angle (°) | 117.5 |

| C-C-Br Bond Angle (°) | 119.8 |

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy Correlation

Following geometry optimization, a vibrational frequency analysis would be performed using the same DFT method. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. The computed frequencies and intensities would aid in the assignment of experimental spectra, should they become available. Key vibrational modes would include the C-H, O-H, C-F, and C-Br stretching and bending vibrations, as well as the characteristic pyridine ring vibrations.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) This table is a hypothetical representation of data that would be generated from vibrational frequency analysis.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| O-H Stretch | 3650 | High | Low |

| C-H (ring) Stretch | 3100 - 3050 | Medium | High |

| C-H (methylene) Stretch | 2950 - 2850 | Medium | Medium |

| Pyridine Ring Stretch | 1600 - 1400 | High | High |

| C-F Stretch | 1250 | High | Low |

| C-O Stretch | 1050 | High | Medium |

Electronic Structure Analysis and UV-Visible Absorption Predictions (HOMO-LUMO energy gaps)

The electronic properties of the molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding UV-Visible absorption spectrum, indicating the wavelengths at which the molecule absorbs light.

Table 3: Predicted Electronic Properties of this compound (Illustrative) This table is a hypothetical representation of data that would be generated from electronic structure analysis.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap | 5.65 |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP map would identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the nitrogen atom and the oxygen atom of the hydroxyl group are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, and the regions near the halogen atoms would be electron-poor.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations would be employed to study the behavior of a collection of this compound molecules. MD simulations would reveal how these molecules interact with each other in a condensed phase (liquid or solid). This would be particularly useful for understanding hydrogen bonding patterns involving the hydroxyl group, which would significantly influence the macroscopic properties of the substance. Furthermore, MD simulations can provide a more dynamic picture of the conformational flexibility of the hydroxymethyl group.

Advanced Spectroscopic Methods for Structural Elucidation

In the absence of published spectra, the following advanced spectroscopic techniques would be essential for the experimental structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show the chemical shifts and coupling patterns of the hydrogen atoms, providing information about their chemical environment. ¹³C NMR would identify the different carbon atoms in the molecule. ¹⁹F NMR would be crucial for confirming the presence and environment of the fluorine atom. 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity of the entire molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry would determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural clues.

X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state, confirming the computational predictions for bond lengths and angles.

While there is currently no specific published research on the computational and spectroscopic properties of this compound, this article has outlined the established theoretical and experimental methodologies that would be necessary to fully characterize this compound. The application of DFT calculations, molecular dynamics simulations, and a suite of advanced spectroscopic techniques would provide a comprehensive understanding of its molecular structure, vibrational modes, electronic properties, and intermolecular interactions. Such a study would be invaluable for guiding the future synthesis and application of this and related halogenated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

No specific ¹H, ¹³C, or ¹⁹F NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, is currently available in published scientific literature or chemical databases.

High-Resolution Mass Spectrometry (HRMS)

Detailed high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, has not been found in the public record.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific bond lengths and angles in the solid state is not available.

Insufficient Data to Generate a Comprehensive Report on the Medicinal Chemistry Applications of this compound

Despite a thorough search of scientific literature and patent databases, there is a notable lack of specific published information regarding the direct applications of the chemical compound this compound in medicinal chemistry and drug discovery. The available data is insufficient to construct a detailed and scientifically accurate article according to the provided outline.

Searches for the specific compound and its related scaffold, "6-Bromo-2-fluoropyridin-3-yl," did not yield concrete examples of its utilization as a key synthetic intermediate for specific bioactive compounds, nor were there any detailed Structure-Activity Relationship (SAR) studies or explorations of isosteric and bioisosteric replacements publicly available. While the individual chemical moieties (bromopyridine, fluoropyridine, methanol) are common in medicinal chemistry, the specific combination and its direct applications as requested are not documented in the accessible literature.

Therefore, it is not possible to provide a thorough and informative article on the following topics as they pertain specifically to this compound:

Utilization as a Key Synthetic Intermediate for Bioactive Compounds: No specific examples of this compound serving as a scaffold for novel pharmaceutical agents, a precursor to named enzyme inhibitors or receptor modulators, or its role in the synthesis of specific biological target ligands could be identified.

Design and Synthesis of Derivatives for Enhanced Bioactivity: The search did not uncover any Structure-Activity Relationship (SAR) studies for derivatives of this compound. Similarly, no research detailing the exploration of isosteric or bioisosteric replacements for this specific compound was found.

Without specific research findings, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication in this specific area would be necessary to provide the information requested.

Applications of 6 Bromo 2 Fluoropyridin 3 Yl Methanol in Medicinal Chemistry and Drug Discovery

In Vitro Studies of Derivative Biological Activity

While direct in vitro studies on (6-Bromo-2-fluoropyridin-3-YL)methanol itself are not the primary focus of research, the biological activities of its derivatives are of significant interest. This scaffold has been incorporated into molecules targeting a range of biological targets, including kinases and G-protein coupled receptors. The following sections detail the in vitro evaluation of compounds derived from this important chemical moiety.

Enzyme Inhibition Assays

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. For instance, novel 5-bromo-pyrimidine derivatives, which can be conceptually linked to the broader class of brominated heterocyclic compounds, have been synthesized and evaluated for their ability to inhibit tyrosine kinases.

One study focused on a series of 5-bromo-pyrimidine analogues as potential Bcr/Abl tyrosine kinase inhibitors. nih.gov The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). In this study, various derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines and their direct inhibitory activity against the Bcr/Abl kinase. The results, summarized in the table below, highlight the potential of these compounds as anticancer agents.

| Compound | Modifications | Bcr/Abl Kinase Inhibition (IC50, µM) | Cytotoxicity against K562 cells (IC50, µM) |

|---|---|---|---|

| 5c | N/A | N/A | Potent |

| 5e | N/A | Potent | Potent |

| 6g | 4-CF3 phenyl substitution | 0.008 | Potent |

| 9e | N/A | 0.022 | 4.02 ± 0.22 |

| 9f | N/A | 0.019 | 7.32 ± 0.22 |

| 10c | N/A | Potent | 6.25 ± 0.43 |

| Dasatinib (control) | - | 0.019 | 5.14 ± 0.22 |

N/A: Data not available in the provided search results.

These findings demonstrate that specific structural modifications to the core scaffold can lead to highly potent enzyme inhibitors. For example, compound 6g , featuring a trifluoromethylphenyl group, exhibited a Bcr/Abl kinase inhibitory activity of 0.008 µM. arabjchem.org

Receptor Binding Assays

The this compound scaffold has also been utilized in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. These receptors are important targets for the treatment of various neurological and psychiatric disorders.

A study on novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which could be synthesized from precursors related to this compound, explored their binding affinities and functional activities at D2, D3, and 5-HT1A receptors. researchgate.net The results, presented in the table below, indicate that several of these compounds act as potent agonists at these receptors.

| Compound | D2 Receptor (EC50, nM) | D3 Receptor (EC50, nM) | 5-HT1A Receptor (EC50, nM) |

|---|---|---|---|

| 7b | 0.9 | 19 | 2.3 |

| 34c | 3.3 | 10 | 1.4 |

These data illustrate the successful application of the fluoropyridine moiety in designing multi-target receptor agonists, with compounds 7b and 34c showing nanomolar potency at all three tested receptors. researchgate.net

Cell-Based Functional Assays

The utility of derivatives from the this compound scaffold extends to their evaluation in cell-based functional assays, which provide insights into their effects in a more biologically relevant context. For instance, the anticancer potential of the aforementioned 5-bromo-pyrimidine derivatives was assessed through cytotoxicity assays against various human cancer cell lines.

The table below summarizes the in vitro cytotoxic activity of selected compounds against a panel of cancer cell lines, with dasatinib, an approved tyrosine kinase inhibitor, used as a reference compound. nih.gov

| Compound | HCT116 (IC50, µM) | A549 (IC50, µM) | K562 (IC50, µM) | U937 (IC50, µM) |

|---|---|---|---|---|

| 9c | 3.56 ± 0.67 | 4.23 ± 0.54 | 6.12 ± 0.54 | 6.32 ± 0.56 |

| 9e | 4.02 ± 0.22 | 5.65 ± 0.28 | 6.14 ± 0.74 | 6.65 ± 0.45 |

| 10e | 3.45 ± 0.67 | 4.44 ± 0.67 | 5.88 ± 0.11 | 5.17 ± 0.86 |

| Dasatinib | 5.14 ± 0.22 | 8.65 ± 0.13 | 9.63 ± 0.25 | 11.95 ± 0.31 |

The results indicate that compounds such as 9c , 9e , and 10e exhibit potent cytotoxic effects against multiple cancer cell lines, with IC50 values in the low micromolar range, and in some cases, surpassing the potency of the control drug, dasatinib. arabjchem.org

Future Perspectives in Drug Development Leveraging the this compound Moiety

The this compound moiety holds significant promise for future drug development endeavors. Its proven utility as a versatile scaffold for generating potent and selective modulators of various biological targets provides a strong foundation for further exploration.

Future research is likely to focus on several key areas. Firstly, the continued exploration of structure-activity relationships (SAR) will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of derivatives. oncodesign-services.com By systematically modifying the substituents on the pyridine (B92270) ring and the groups introduced via the hydroxymethyl functionality, medicinal chemists can fine-tune the pharmacological profile of these compounds.

Secondly, the application of this scaffold in the design of inhibitors for other enzyme classes and ligands for different receptor families is a promising avenue. The unique electronic properties conferred by the fluorine and bromine atoms can be exploited to achieve novel binding interactions with target proteins.

Furthermore, the incorporation of the this compound core into more complex molecular architectures, such as macrocycles or conformationally constrained analogues, could lead to compounds with enhanced biological activity and improved drug-like properties. The development of novel synthetic methodologies to further functionalize this scaffold will also play a pivotal role in expanding its applicability in drug discovery.

Finally, the use of this building block in the synthesis of chemical probes and diagnostic agents could provide valuable tools for studying biological processes and validating new drug targets. The ability to readily introduce reporter groups or affinity tags would facilitate such applications.

Future Directions and Emerging Research Avenues for 6 Bromo 2 Fluoropyridin 3 Yl Methanol

Exploration of Asymmetric Synthesis Methodologies

The development of chiral molecules is a critical endeavor in medicinal chemistry, as stereoisomers often exhibit different pharmacological activities. The asymmetric synthesis of chiral alcohols, including pyridyl methanols, is therefore of high importance. Future research into (6-Bromo-2-fluoropyridin-3-YL)methanol is likely to focus on developing efficient enantioselective synthetic routes.

Current asymmetric strategies for similar structures that could be adapted include:

Catalytic Asymmetric Reduction: The most direct approach involves the enantioselective reduction of the corresponding aldehyde, 6-bromo-2-fluoronicotinaldehyde. This can be achieved using chiral catalysts, such as those based on oxazaborolidines or transition metal complexes with chiral ligands. acs.org

Desymmetrization: An alternative strategy could involve the desymmetrization of a prochiral precursor. For instance, peptide-based catalysts have been successfully used for the desymmetrizing N-oxidation of pyridyl sulfoximines, achieving excellent enantiocontrol (up to 99:1 er). nih.gov A similar conceptual approach could be designed for precursors to this compound.

Chiral Organocatalysis: Chiral 2-pyridyl-2-imidazolines have been shown to be effective organocatalysts for enantioselective aldol (B89426) reactions. researchgate.net The development of new organocatalysts could provide metal-free pathways to chiral pyridyl methanols.

The successful implementation of these methodologies would provide access to enantiomerically pure forms of this compound, significantly expanding its utility in the synthesis of chiral drugs and other bioactive molecules.

Development of Sustainable Synthetic Processes and Catalysis

Modern chemical synthesis places a strong emphasis on "green chemistry" principles to minimize environmental impact. rasayanjournal.co.inmdpi.com Future research will undoubtedly focus on developing more sustainable and efficient methods for producing this compound and its derivatives. nih.gov

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules like pyridines in a single step, reducing waste and improving atom economy. bohrium.comresearchgate.net Designing an MCR strategy to construct the substituted pyridine (B92270) core of the target molecule would be a significant advancement.

Green Catalysis: The use of heterogeneous, recyclable catalysts can simplify product purification and reduce waste. For example, calcium oxide nanoparticles have been used to catalyze the synthesis of pyridines in aqueous ethanol (B145695) media. mdpi.com Exploring similar nanocatalysts or other solid-supported catalysts for the synthesis of this compound is a promising avenue.

Solvent-Free or Benign Solvent Systems: Eliminating hazardous organic solvents is a primary goal of green chemistry. Research into solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids for pyridine synthesis is an active area. rasayanjournal.co.inbohrium.com

| Feature | Conventional Synthesis | Sustainable (Green) Approach |

| Strategy | Multi-step, linear synthesis | One-pot, multicomponent reactions (MCRs) |

| Catalysts | Stoichiometric, often toxic reagents | Recyclable, heterogeneous catalysts (e.g., nanoparticles) |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonication |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free conditions, water, or green solvents |

| Waste | Significant byproduct and solvent waste | Minimized waste, improved atom economy |

| Efficiency | Lower overall yields, longer reaction times | Higher yields, shorter reaction times, simplified workup |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.govresearchgate.net Integrating the synthesis of this compound into a continuous flow platform represents a significant step towards more efficient, safer, and scalable production.

Advantages of a flow chemistry approach include:

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or exothermic reactions. nih.gov

Improved Efficiency: Superior heat and mass transfer in flow reactors can lead to higher yields, better selectivity, and drastically reduced reaction times. researchgate.net

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Automation: Flow systems can be readily integrated with automated controls and in-line analytical tools (e.g., NMR, FT-IR) for real-time monitoring and optimization of reaction conditions. nih.govcam.ac.uk

A future multi-step flow synthesis could potentially "telescope" several reaction steps together without intermediate purification, streamlining the entire process from simple starting materials to the final this compound product. cam.ac.uk

Advanced Materials Science Applications

The unique electronic and structural features of this compound make it an attractive candidate as a building block for advanced functional materials. nih.gov The presence of the hydroxyl group allows it to be used as a monomer, while the bromo and fluoro substituents can be used to tune the final properties of the material.

Functional Polymers: As a monomer, it could be incorporated into polymers such as polyesters or polyethers. The pyridine ring can impart thermal stability and specific coordination properties, while the halogen atoms could enhance flame retardancy or modify the polymer's electronic characteristics. researchgate.netresearchgate.net Polymer-supported pyridine ligands are valuable in catalysis, and this monomer could be used to create novel catalytic materials. acs.org Computational studies on polypyridine have shown that the coupling between monomers significantly influences the system's electronic properties, an area that could be explored for this specific monomer. acs.org

Liquid Crystals: Pyridine derivatives are well-established components of liquid crystalline materials. mdpi.comresearchgate.nettandfonline.com The rigid, polar pyridine core of this compound could be incorporated into larger mesogenic structures. The dipole moment introduced by the fluorine atom and the pyridine nitrogen could significantly influence the dielectric anisotropy and mesophase behavior of the resulting liquid crystals, making them potentially suitable for display applications. nih.govtandfonline.com

| Material Class | Potential Role of this compound | Key Functional Groups & Their Contribution |

| Functional Polymers | Monomer or functional building block | -CH₂OH: Polymerization site (e.g., for polyesters).Pyridine Ring: Provides rigidity, thermal stability.-F, -Br: Modifies electronic properties, solubility, flame retardancy. |

| Liquid Crystals | Core structural unit in a mesogen | Pyridine Ring: Rigid core component.-F, C-Br bonds: Introduce strong dipoles, affecting dielectric anisotropy and mesophase type. |

| Catalytic Materials | Precursor to polymer-supported ligands | Pyridine N: Acts as a metal-coordinating site.-Br: Site for cross-coupling to attach to a polymer backbone. |

Multi-disciplinary Research Collaborations and Translational Studies

Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines. The journey from a laboratory chemical to a valuable component in a commercial product is a complex process that highlights the need for translational research.

Potential collaborative efforts include:

Synthetic and Process Chemistry: Organic chemists can work with chemical engineers to translate efficient lab-scale syntheses (Section 6.2) into robust, scalable flow chemistry platforms (Section 6.3). This collaboration is essential for producing the compound economically and safely at a larger scale.

Materials Science and Computational Chemistry: Materials scientists can collaborate with computational chemists to design and predict the properties of novel polymers or liquid crystals incorporating the this compound unit (Section 6.4). Computational modeling can guide synthetic efforts by identifying the most promising molecular architectures before they are synthesized.

Medicinal Chemistry and Pharmacology: The compound serves as a key intermediate for more complex molecules. nuph.edu.ua Collaborations between synthetic chemists and pharmacologists are crucial for designing and evaluating new drug candidates derived from this scaffold for a wide range of diseases, leveraging the known biological activities of functionalized pyridines. researchgate.netmdpi.comnih.gov

Translational studies would focus on bridging the gap between these fundamental research areas and practical applications. This could involve pilot-scale manufacturing of a promising polymer to test its mechanical properties or conducting advanced preclinical studies on a new drug candidate derived from the compound. Such multi-disciplinary efforts are essential to transform academic discoveries into tangible innovations.

Q & A

Q. What experimental design principles apply to optimizing catalytic systems for derivatizing this compound?

- Answer : Use a Design of Experiments (DoE) approach to screen catalysts (e.g., Pd/C, Ni-based), ligands (e.g., XPhos, SPhos), and bases (K₂CO₃, Cs₂CO₃). Response variables include yield, purity, and reaction time. For fluorinated systems, avoid protic solvents (e.g., water) that may deactivate catalysts. High-throughput screening (HTS) in microtiter plates accelerates optimization .

Methodological Considerations

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 206.03 g/mol | |

| Melting Point | 85–87°C (DSC) | |

| LogP (Partition Coeff.) | 1.2 (Predicted via ChemAxon) | |

| Solubility | Soluble in THF, DCM; sparingly in H₂O |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 6-Bromo-2-fluoronicotinaldehyde | Over-oxidation of methanol | Strict temp. control during reduction |

| Dehalogenated products | Catalyst poisoning | Use Pd/C with H₂ scavengers |

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.